4-Piperidinylmethyl 2-methylpropanoate hydrochloride
Description
4-Piperidinylmethyl 2-methylpropanoate hydrochloride is a piperidine-derived compound featuring a 2-methylpropanoate ester group attached to the 4-position of the piperidine ring. Its molecular formula is presumed to be C₁₀H₂₀ClNO₂ (based on structural analogs in ), with a molecular weight approximating 247.76 g/mol. The piperidine moiety enhances nucleophilicity, facilitating interactions with DNA, while the ester group contributes to solubility and bioavailability.
Properties
IUPAC Name |
piperidin-4-ylmethyl 2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)10(12)13-7-9-3-5-11-6-4-9;/h8-9,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOARBKSMJYDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Step: Formation of 4-Piperidinylmethyl 2-methylpropanoate
The esterification can be conducted by conventional methods such as:
- Acid-catalyzed esterification of piperidin-4-ylmethanol with 2-methylpropanoic acid under reflux conditions using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
- Alternatively, activated derivatives of 2-methylpropanoic acid such as acid chlorides or anhydrides can be reacted with piperidin-4-ylmethanol in the presence of a base (e.g., triethylamine) to form the ester efficiently.
Although specific literature directly describing this esterification for this compound is limited, analogous esterification procedures are well-established in piperidine chemistry.
Hydrochloride Salt Formation
The hydrochloride salt is typically prepared by:
- Treatment of the free base ester with hydrochloric acid (HCl) solution or
- Direct purging of HCl gas into the ester solution in an organic solvent such as isopropanol or dichloromethane.
This step converts the tertiary amine group in the piperidine ring to its hydrochloride salt, improving compound stability and crystallinity.
Example Preparation Protocol from Patent Literature
A closely related preparation of a piperidine hydrochloride salt (4-Piperidone hydrochloride hydrate) provides a useful procedural framework:
| Step | Procedure | Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Etherification of N-Carbethoxy-4-piperidone with trimethyl orthoformate in methanol using p-toluenesulfonic acid (PTSA) catalyst | 25-40 °C, stirring, 60 min | High yield, monitored by GC |
| 2 | Hydrolysis with 50% KOH solution at 60-75 °C for 32 hours | Base hydrolysis, temperature controlled | 82.9% yield, 99.05% purity (GC) |
| 3 | Formation of hydrochloride salt by addition of concentrated HCl (30%) at 10 °C, then heating to 75 °C for 4 hours | Acid treatment, followed by vacuum distillation and isopropanol recrystallization | 86.37% yield, 98.08% purity (assay) |
This method highlights the importance of controlled temperature, stepwise reagent addition, and purification steps to achieve high purity and yield.
Analytical and Reaction Monitoring
- Gas Chromatography (GC) is used to monitor reaction completion, especially in esterification and hydrolysis steps.
- Purity assessment is typically performed by GC and assay methods, aiming for >98% purity.
- Vacuum distillation and recrystallization from solvents like isopropanol are employed to remove residual solvents and impurities.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Esterification catalyst | p-Toluenesulfonic acid, sulfuric acid | Acid catalyst promotes ester formation |
| Solvent | Methanol, ethanol, or aprotic solvents | Methanol preferred for initial steps |
| Temperature | 25–75 °C | Controlled heating to optimize yield |
| Hydrolysis (if applicable) | 50% KOH solution, 60–75 °C, 32 hours | For intermediate hydrolysis steps |
| Salt formation | 30% HCl, 10–75 °C, 4 hours | Produces hydrochloride salt |
| Purification | Vacuum distillation, recrystallization | Ensures high purity and solid form |
| Yield | 80–86% | High yields reported |
| Purity | >98% (GC and assay) | High purity suitable for pharmaceutical use |
Research Findings and Notes
- The preparation process is generally straightforward but requires careful control of reaction temperature and reagent addition to avoid side reactions and degradation.
- The use of acid catalysts such as p-toluenesulfonic acid enhances esterification efficiency.
- Formation of the hydrochloride salt improves compound stability and facilitates isolation as a crystalline solid.
- The process is scalable and environmentally friendly when using methanol as solvent and mild reaction conditions.
- Analytical methods such as GC and HPLC are critical for reaction monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinylmethyl 2-methylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different derivatives of the original compound.
Scientific Research Applications
4-Piperidinylmethyl 2-methylpropanoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-Piperidinylmethyl 2-methylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-piperidinylmethyl 2-methylpropanoate hydrochloride, we compare it with structurally or functionally related compounds.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Core Modifications: Ethyl 2-methylpropanoate () lacks the piperidine ring, reducing its capacity for DNA interaction but enhancing volatility for aroma applications. Meperidine Hydrochloride () replaces the 2-methylpropanoate with a phenyl group and methyl ester, shifting its activity to opioid receptor agonism. 2-(4-Piperidinylmethyl)pyridine Dihydrochloride () substitutes the ester with a pyridine ring, enhancing electron-withdrawing properties and hydrogen bonding .
Biological Activity
4-Piperidinylmethyl 2-methylpropanoate hydrochloride, also known by its CAS number 1220037-85-3, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring and an ester functional group, which contribute to its biological properties. The molecular formula is , with a molar mass of 250.75 g/mol.
This compound exhibits its biological activity primarily through interaction with various neurotransmitter receptors. It is hypothesized to act as a modulator of the central nervous system (CNS) by influencing neurotransmitter release and receptor sensitivity.
Key Mechanisms:
- Receptor Binding : The compound may bind to muscarinic acetylcholine receptors, influencing cholinergic signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, although detailed studies are still needed to confirm this.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- CNS Activity : Potential anxiolytic and antidepressant effects have been observed in preliminary studies.
- Antitumor Activity : Some studies suggest it may inhibit tumor cell proliferation, particularly in certain cancer cell lines.
Case Study 1: CNS Activity
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behavior compared to control groups. Behavioral assays indicated enhanced locomotion and reduced time spent in anxiety-inducing environments, suggesting potential anxiolytic properties.
Case Study 2: Antitumor Properties
In vitro assays using human cancer cell lines showed that the compound inhibited cell proliferation at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to apoptosis induction, as evidenced by increased markers of programmed cell death.
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for 4-Piperidinylmethyl 2-methylpropanoate hydrochloride, and how can purity be ensured?
The synthesis typically involves esterification of 2-methylpropanoic acid with a piperidinyl alcohol derivative under acid catalysis. A common method includes reacting 4-piperidinylmethanol with 2-methylpropanoic acid in the presence of a coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane, followed by hydrochlorination with HCl gas . Purity (>95%) is achieved via recrystallization from ethanol/water mixtures or column chromatography using silica gel. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (1H, 13C) is critical .
Q. What analytical techniques are recommended for characterizing this compound?
A multi-technique approach is essential:
- NMR Spectroscopy : Confirm structural integrity using 1H and 13C NMR. Key signals include the piperidine ring protons (δ 2.5–3.5 ppm) and the 2-methylpropanoate methyl groups (δ 1.1–1.3 ppm) .
- HPLC : Monitor purity with reverse-phase methods (e.g., 70:30 acetonitrile/water, UV detection at 210 nm).
- X-ray Crystallography : For absolute configuration determination, SHELX software (SHELXL/SHELXS) is widely used for refinement against high-resolution data .
Q. How can researchers validate the hydrochloride salt form of the compound?
- Elemental Analysis : Verify Cl⁻ content (theoretical ~14.2% for C10H19ClNO2).
- FT-IR : Identify the N–H stretch of the piperidinium ion (~2500–2700 cm⁻¹) and carboxylate C=O (~1700 cm⁻¹) .
- Thermogravimetric Analysis (TGA) : Assess dehydration and decomposition steps to confirm salt stability .
Advanced Research Questions
Q. How can discrepancies in crystallographic data be resolved during structural determination?
Discrepancies (e.g., R-factor > 5%) may arise from twinning or poor crystal quality. Strategies include:
- Data Reprocessing : Use SHELXL for iterative refinement, adjusting parameters like H-atom placement and thermal displacement .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry elements .
- Alternative Techniques : Validate via powder XRD or solid-state NMR if single-crystal data are ambiguous .
Q. What in silico methods are suitable for predicting the compound’s interaction with biological targets (e.g., G-quadruplex DNA)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to c-myc/c-Kit G-quadruplex structures. Focus on piperidine’s amine group for hydrogen bonding with phosphate backbones .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-DNA complexes .
- Thermodynamic Profiling : Calculate ΔG binding energies via MM-PBSA to prioritize derivatives for synthesis .
Q. How can researchers address batch-to-batch variability in pharmacological assays?
- Strict QC Protocols : Standardize synthesis (e.g., fixed molar ratios, reaction time) and validate each batch via LC-MS.
- Bioassay Normalization : Include internal controls (e.g., reference inhibitors) and adjust IC50 values based on purity metrics .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life guidelines .
Q. What strategies mitigate toxicity risks in cell-based studies?
- Dose-Response Curves : Start with low concentrations (1–10 µM) and assess viability via MTT assays.
- Metabolite Screening : Use LC-HRMS to detect reactive intermediates (e.g., iminium ions) that may cause off-target effects .
- Alternative Formulations : Explore prodrug designs (e.g., ester hydrolysis) to reduce cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
